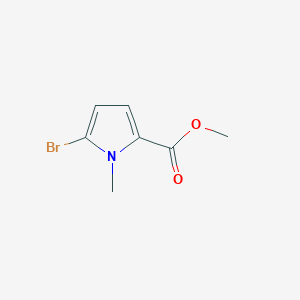

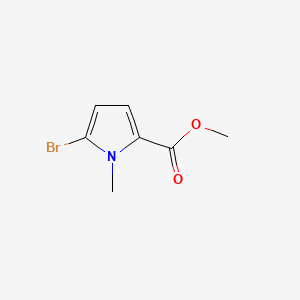

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMIZMIPRJDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625143 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-07-2 | |

| Record name | Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Prepared by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate, CAS number 1196-07-2. It is intended for researchers, scientists, and professionals in drug development who utilize substituted heterocyclic compounds as building blocks in synthetic and medicinal chemistry. This document delves into the compound's synthesis, characterization, reactivity, and applications, offering field-proven insights into its practical utility.

Introduction: A Versatile Heterocyclic Building Block

This compound is a polysubstituted pyrrole derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1] The pyrrole ring is a fundamental scaffold in a vast array of natural products and pharmacologically active molecules, exhibiting properties ranging from anti-inflammatory to antitumor and antibacterial.[2] The specific substitution pattern of this compound—a bromine atom at the 5-position, a methyl ester at the 2-position, and an N-methyl group—provides three distinct points for chemical modification. The bromine atom is particularly valuable, serving as a handle for numerous transition-metal-catalyzed cross-coupling reactions, thereby enabling the facile construction of complex molecular architectures. This guide will explore the synthesis, characterization, and strategic application of this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective use in the laboratory. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1196-07-2 | [3] |

| IUPAC Name | methyl 5-bromo-1-methylpyrrole-2-carboxylate | [1] |

| Molecular Formula | C₇H₈BrNO₂ | [3][4] |

| Molecular Weight | 218.05 g/mol | [3] |

| Appearance | Yellow oil | [5] |

| SMILES | COC(=O)c1ccc(Br)n1C | [1] |

| PubChem CID | 22350505 | [1][4] |

| Storage Conditions | Sealed in dry, room temperature | [3] |

Characterization of this compound relies on standard analytical techniques. While a comprehensive set of publicly available spectra is limited, commercial suppliers confirm its structure and purity using methods such as LC-MS, GC-MS, HPLC, and NMR.[1][3] Mass spectrometry data indicates an (M)+ m/z of 217.1, consistent with the expected isotopic pattern for a bromine-containing compound.[5]

Synthesis and Purification: A Practical Approach

The most direct and common synthesis of this compound involves the selective bromination of its precursor, Methyl 1-methylpyrrole-2-carboxylate. This electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry.

Rationale for Synthetic Strategy

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a convenient and safer source of electrophilic bromine compared to elemental bromine. The reaction is typically performed in a suitable solvent like carbon tetrachloride at reflux. The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The ester and N-methyl groups are activating and direct the incoming electrophile. The 5-position is sterically accessible and electronically favored for substitution.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of pyrrole derivatives.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 1-methylpyrrole-2-carboxylate (1 equivalent) in carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution portion-wise. Rationale: Portion-wise addition helps to control the reaction exotherm.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate sequentially with water (2x) and brine (1x). Rationale: The aqueous washes remove any remaining water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude yellow oil by fractional distillation under vacuum to yield the pure this compound.[5]

Reactivity Profile and Strategic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds or coupling aryl halides with vinyl or alkyl boronic acids or esters.[6][7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow Insights:

-

Catalyst: A typical catalyst system is Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or Na₂CO₃ is essential to activate the boronic acid for transmetalation.[8]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used.

The Suzuki coupling of bromo-pyrroles has been successfully applied to synthesize a variety of aryl-substituted pyrroles, which are precursors to biologically active molecules.[9][10]

Heck-Mizoroki Reaction

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[11][12] This reaction is particularly useful for introducing alkenyl side chains onto the pyrrole ring, providing a pathway to more complex and rigid structures.[13][14]

Workflow Insights:

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common catalyst precursor.

-

Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.[15]

-

Substrate: The alkene coupling partner often contains an electron-withdrawing group, such as an acrylate or styrene.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium.[16][17] While the toxicity of organotin reagents is a significant drawback, the reaction is highly reliable and tolerant of many functional groups. This makes it a valuable tool for specific, challenging coupling reactions where other methods might fail.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.[1][18] The ability to easily introduce diverse substituents at the 5-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, derivatives of bromo-pyrroles have been investigated in the development of antitumor agents, demonstrating the importance of this scaffold in medicinal chemistry.[19] The pyrrole core itself is a privileged structure in drug design, and functionalized derivatives are continually being explored for new biological activities.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related compounds provides guidance.

-

Hazards: Based on related bromo-pyrrole compounds, it may cause skin and serious eye irritation, and may cause respiratory irritation.[20][21] It is harmful if swallowed or in contact with skin.[21][22]

-

Precautions:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.[1]

References

-

American Elements. This compound. [Link]

-

Sunway Pharm Ltd. This compound - CAS:1196-07-2. [Link]

-

PubChem. Methyl 5-bromo-1H-pyrrole-2-carboxylate. [Link]

-

PubChem. 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. [Link]

-

PubMed Central. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. [Link]

-

PubMed Central. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

-

Wikipedia. Heck reaction. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

SpectraBase. 5-Bromo-1H-pyrrole-2-carboxylic acid methyl ester. [Link]

-

LookChem. Heck Reaction - Chempedia. [Link]

-

ResearchGate. Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. [Link]

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

-

PubMed Central. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

ResearchGate. Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. [Link]

-

CP Lab Safety. This compound, 97% Purity, C7H8BrNO2, 5 grams. [Link]

-

MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]

Sources

- 1. This compound [synhet.com]

- 2. scispace.com [scispace.com]

- 3. 1196-07-2|this compound|BLD Pharm [bldpharm.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck Reaction - Chempedia - LookChem [lookchem.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. chemscene.com [chemscene.com]

- 19. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | C6H6BrNO2 | CID 21525613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. tcichemicals.com [tcichemicals.com]

IUPAC name of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for research and development in medicinal chemistry and materials science. The document details the compound's physicochemical properties, provides a robust, field-proven two-step synthetic protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the rich chemical reactivity of this scaffold, emphasizing its utility in advanced synthetic applications, particularly in the construction of complex molecular architectures for drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals, including Atorvastatin, Ketorolac, and Sunitinib.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern drug design.[3] this compound (CAS No: 1196-07-2) is a strategically functionalized derivative that serves as a highly versatile synthetic intermediate.[4][5] The presence of three distinct functional handles—an ester, an N-methyl group, and a synthetically valuable C-Br bond—allows for precise and regioselective modifications, making it an ideal starting point for the generation of diverse compound libraries. This guide elucidates the essential technical aspects of this compound, from its synthesis to its application, providing the foundational knowledge required for its effective utilization in a research setting.

Physicochemical and Structural Properties

This compound is a substituted aromatic heterocycle. The pyrrole ring is an electron-rich aromatic system, though its aromaticity is less pronounced than that of benzene. The nitrogen atom's lone pair participates in the π-system, influencing the ring's reactivity. The methyl ester at the C2 position and the bromine atom at the C5 position are key sites for chemical modification.

| Property | Value | Source |

| IUPAC Name | methyl 5-bromo-1-methylpyrrole-2-carboxylate | [4] |

| CAS Number | 1196-07-2 | [4][5][6] |

| Molecular Formula | C₇H₈BrNO₂ | [6] |

| Molecular Weight | 218.05 g/mol | [6] |

| Canonical SMILES | COC(=O)C1=CC=C(N1C)Br | [4] |

| Appearance | (Expected) White to off-white solid |

Synthesis and Purification

A reliable and scalable synthesis of the title compound can be achieved via a two-step sequence starting from the commercially available Methyl 1H-pyrrole-2-carboxylate. This method involves an initial regioselective bromination followed by N-alkylation.

Synthetic Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 4. This compound [synhet.com]

- 5. This compound | 1196-07-2 [chemicalbook.com]

- 6. 1196-07-2|this compound|BLD Pharm [bldpharm.com]

physical and chemical properties of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural features, characterized by the presence of both an electron-withdrawing carboxylate group and a bromine atom on the pyrrole ring, render it a versatile precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic and analytical protocols, and a thorough exploration of its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to empower researchers to fully leverage the synthetic potential of this valuable compound in their drug discovery and development endeavors.

Compound Profile

This compound is a substituted pyrrole derivative that has garnered significant interest as a versatile intermediate in the synthesis of various biologically active molecules and functional materials.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂ | [2] |

| Molecular Weight | 218.05 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1196-07-2 | [3] |

| Appearance | Yellow oil | [2] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound involves the electrophilic bromination of methyl 1-methyl-1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Synthesis[2]

-

To a dry flask, add methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent) and dry dichloromethane (CH₂Cl₂).

-

Wrap the flask in foil to protect it from light and purge with an inert gas, such as nitrogen or argon.

-

Add N-Bromosuccinimide (1.05 equivalents) in one portion.

-

Stir the mixture at room temperature for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound as a yellow oil.

Caption: Synthesis of this compound.

Spectroscopic Characterization

While specific, detailed spectral data with peak assignments for this compound is not widely published in publicly accessible literature, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. Commercial suppliers confirm its analysis by LCMS, GCMS, HPLC, GC (FID), MS, CZE, UV-VIS, FTIR, and NMR.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two pyrrole ring protons, the N-methyl protons, and the ester methyl protons. The chemical shifts and coupling constants of the pyrrole protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the methyl carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity).

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom at the 5-position of the pyrrole ring. This C-Br bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex substituted pyrroles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a versatile handle for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling methodologies.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrrole ring and various aryl or vinyl boronic acids or esters. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl structures.[4][5][6][7][8]

General Protocol for Suzuki-Miyaura Coupling: [7]

-

To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent mixture (e.g., 1,4-dioxane/water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

After cooling, perform an aqueous workup and purify the product by column chromatography.

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-aryl and N-heteroaryl pyrrole derivatives. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.[9][10][11][12][13]

General Protocol for Buchwald-Hartwig Amination: [9]

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

-

Seal the flask and create an inert atmosphere.

-

Add this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., Toluene).

-

Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

-

After cooling, perform a workup and purify the product by column chromatography.

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between the bromopyrrole and terminal alkynes, leading to the synthesis of alkynyl-substituted pyrroles. These products are valuable intermediates in organic synthesis.[14][15][16][17]

General Protocol for Sonogashira Coupling: [18]

-

In a reaction flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

-

Flush the flask with an inert gas.

-

Add a degassed solvent (e.g., DMF), an amine base (e.g., Et₃N), and the terminal alkyne (1.2 equiv.).

-

Stir the mixture at the desired temperature and monitor the reaction's progress.

-

Upon completion, perform a workup and purify the product.

The Heck reaction facilitates the coupling of the bromopyrrole with alkenes to form vinyl-substituted pyrroles. This reaction is a powerful tool for the construction of complex carbon skeletons.[19][20][21][22]

General Protocol for Heck Reaction: [20]

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., Tri(o-tolyl)phosphine).

-

Add an anhydrous solvent (e.g., DMF) and a base (e.g., Et₃N).

-

Add the alkene (1.2 equiv.).

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

After cooling, perform a workup and purify the product by column chromatography.

The Stille coupling involves the reaction of the bromopyrrole with an organostannane reagent, providing another versatile method for the formation of carbon-carbon bonds.

General Protocol for Stille Coupling: [20]

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the organostannane (e.g., (2-Thienyl)tributylstannane, 1.2 equiv.).

-

Add an anhydrous solvent (e.g., Toluene).

-

Degas the solution by bubbling with an inert gas.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

After cooling, perform a workup involving a fluoride wash to remove tin byproducts, followed by purification.

Applications in Synthesis

This compound is a valuable starting material for the synthesis of a wide range of complex molecules, particularly those with potential biological activity. Its ability to undergo various cross-coupling reactions allows for the facile introduction of diverse functionalities, making it a key component in combinatorial chemistry and drug discovery programs. For instance, substituted pyrroles are core structures in many natural products and pharmaceuticals.[23][24]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation and, most importantly, its reactivity in a wide range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of complex pyrrole-containing molecules. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, with the aim of facilitating its effective use in research and development, particularly in the quest for new therapeutic agents.

References

Please note that while links are provided, they are subject to change and may not always be active. The citation details are provided for your reference.

-

PubChem. (n.d.). Methyl 5-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2018). Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (2018). Molecules. Retrieved from [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2018). Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (2011). A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Retrieved from [Link]

-

New synthesis of methyl 5-aryl or heteroaryl pyrrole-2-carboxylates by a tandem Sonogashira coupling/5-endo-dig-cyclization from β-iododehydroamino acid methyl esters and terminal alkynes. (2012). Tetrahedron. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. (2022). Organic Letters. Retrieved from [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

The Heck reaction in the production of fine chemicals. (2002). Canadian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 1196-07-2 [chemicalbook.com]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Heck Reaction [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogues of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] This technical guide provides an in-depth exploration of the structural analogues of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate, a versatile building block for the synthesis of novel bioactive compounds. We will delve into the synthetic strategies for derivatizing this core structure, with a particular focus on palladium-catalyzed cross-coupling reactions. Furthermore, this guide will cover the essential techniques for the spectroscopic characterization of these analogues and discuss their potential as therapeutic agents, drawing from recent advancements in the field. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this privileged scaffold.

Introduction: The Significance of the Pyrrole Scaffold

The five-membered nitrogen-containing heterocyclic ring of pyrrole is a recurring motif in a vast array of biologically active molecules.[3] Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In the realm of synthetic medicinal chemistry, the pyrrole core is a privileged scaffold, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][4] The ability to readily functionalize the pyrrole ring allows for the fine-tuning of a compound's steric and electronic properties, making it an attractive target for the development of novel therapeutics with improved potency and selectivity.[5]

This compound serves as a particularly useful starting material for the generation of diverse chemical libraries. The bromine atom at the 5-position is amenable to a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl ester at the 2-position and the N-methyl group also offer opportunities for further modification, although the primary focus of this guide will be on the derivatization at the C5 position.

Synthesis of the Core Scaffold and its Analogues

The synthetic journey to novel therapeutic agents often begins with a robust and versatile starting material. This compound is readily synthesized from methyl 1-methyl-1H-pyrrole-2-carboxylate via electrophilic bromination using reagents such as N-Bromosuccinimide (NBS).[6]

General Synthetic Strategies for Analogue Development

The true power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The primary pathways for generating structural analogues from this core scaffold are:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

The following sections will provide detailed protocols for these key transformations.

Experimental Protocols

This protocol outlines a general procedure for the synthesis of 5-aryl-1-methyl-1H-pyrrole-2-carboxylates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ and SPhos.

-

Seal the Schlenk flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the catalyst system to the reaction flask under a positive pressure of inert gas.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This protocol describes the synthesis of 5-alkynyl-1-methyl-1H-pyrrole-2-carboxylates.[8]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

This protocol provides a general method for the synthesis of 5-amino-1-methyl-1H-pyrrole-2-carboxylates.[1]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Under a positive pressure of inert gas, add this compound, the amine, and the base (NaOtBu).

-

Add anhydrous, degassed toluene via syringe.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization of Analogues

Unambiguous structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for determining the structure of organic molecules. For the analogues of this compound, characteristic shifts and coupling patterns are observed.

-

¹H NMR: The protons on the pyrrole ring typically appear in the aromatic region (δ 6.0-7.5 ppm). The introduction of a new substituent at the 5-position will significantly alter the chemical shifts and coupling constants of the remaining pyrrole protons. The signals for the N-methyl and the methyl ester protons will also be present in their expected regions.

-

¹³C NMR: The carbon signals of the pyrrole ring are also sensitive to substitution. The disappearance of the signal for the bromine-bearing carbon and the appearance of new signals corresponding to the introduced substituent are key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the new analogues.

Data Presentation

The following table provides a hypothetical example of the characterization data for a synthesized analogue.

| Compound ID | Structure | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI) m/z |

| Analogue 1 | 7.45 (d, J = 8.0 Hz, 2H), 7.30 (t, J = 7.5 Hz, 2H), 7.15 (t, J = 7.3 Hz, 1H), 6.90 (d, J = 1.8 Hz, 1H), 6.25 (d, J = 1.8 Hz, 1H), 3.95 (s, 3H), 3.80 (s, 3H) | 162.5, 140.1, 132.8, 129.5, 128.9, 127.6, 125.4, 118.2, 110.7, 51.8, 36.5 | [M+H]⁺ calcd for C₁₄H₁₄NO₂: 230.1025, found 230.1021 |

Structure-Activity Relationships (SAR) and Therapeutic Potential

The derivatization of the this compound scaffold has led to the discovery of compounds with a range of biological activities. The systematic modification of the substituent at the 5-position allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective drug candidates.

For instance, the introduction of various aryl and heteroaryl moieties can modulate a compound's ability to interact with specific biological targets. The nature of these substituents can influence factors such as:

-

Target Binding: The size, shape, and electronic properties of the substituent can enhance or diminish the affinity of the molecule for its target protein.

-

Pharmacokinetic Properties: Modifications can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, introducing polar groups can increase water solubility, while lipophilic groups can enhance membrane permeability.[9]

-

Selectivity: By carefully designing the substituents, it is possible to achieve selectivity for a particular enzyme or receptor subtype, thereby reducing off-target effects and improving the therapeutic index.

Recent studies have shown that pyrrole derivatives can act as inhibitors of enzymes such as DNA gyrase, which is a validated target for antibacterial agents.[10] Furthermore, certain pyrrole-containing compounds have demonstrated significant antitumor activity, potentially through the inhibition of protein kinases.[11]

Visualization of Key Concepts

Synthetic Pathways

The following diagram illustrates the key synthetic transformations discussed in this guide.

Caption: Key synthetic routes to analogues.

Experimental Workflow

The general workflow for the synthesis and characterization of the analogues is depicted below.

Caption: General experimental workflow.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of structural analogues. This guide has provided a comprehensive overview of the key synthetic methodologies, characterization techniques, and the underlying principles of SAR that are essential for the development of novel pyrrole-based therapeutic agents. The continued exploration of this privileged structure holds significant promise for the discovery of new drugs to address unmet medical needs.

References

- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

- MDPI. (2019). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Molecules, 24(9), 1777.

- PubMed. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Pharmaceuticals (Basel), 15(1), 65.

- ResearchGate. (n.d.). Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)

- International Journal of Research in Pharmaceutical Sciences. (2020).

- National Center for Biotechnology Information. (2022).

- Organic Chemistry Portal. (2011).

- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.

- PubMed. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674.

- ACS Publications. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2884–2892.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the bromine atom in Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate, a versatile building block in modern organic synthesis. The strategic positioning of the bromine atom at the 5-position of the pyrrole ring, activated by the electron-withdrawing methyl carboxylate group at the 2-position and influenced by the N-methyl group, renders this compound a valuable substrate for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This document will delve into the mechanistic underpinnings and practical applications of its reactivity, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound (CAS No: 1196-07-2) is a halogenated heterocyclic compound that has garnered significant interest as an intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1] The bromine atom at the C5 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The electron-withdrawing nature of the methyl carboxylate group at C2 enhances the electrophilicity of the C5 position, facilitating reactions that might be sluggish with unsubstituted bromopyrroles.

The synthesis of this key intermediate is typically achieved through the bromination of Methyl 1-methyl-1H-pyrrole-2-carboxylate using a suitable brominating agent like N-Bromosuccinimide (NBS).[2] Careful control of reaction conditions is crucial to ensure regioselective bromination at the desired C5 position.

Reactivity Profile: A Gateway to Molecular Diversity

The reactivity of the bromine atom in this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. These transformations provide powerful and efficient methods for the construction of intricate molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in the title compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic organic chemistry. These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] The reaction of this compound with various aryl- or vinylboronic acids allows for the synthesis of a diverse array of 5-substituted pyrrole derivatives.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. Electron-rich and sterically hindered phosphine ligands, such as those of the biarylphosphine class, are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.

Illustrative Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura coupling.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 | [General Protocol] |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | >90 | [General Protocol] |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | ~92 | [General Protocol] |

Note: Yields are approximate and based on general knowledge of similar reactions; specific literature data for this exact substrate is limited.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 0.1 M concentration relative to the bromide).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.

Causality Behind Experimental Choices: The dual catalytic system is key to the success of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.

Illustrative Mechanism for Sonogashira Coupling:

Caption: Simplified catalytic cycle for Sonogashira coupling.

Data Summary: Representative Sonogashira Coupling Conditions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~88 | [General Protocol] |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 50 | 4 | >90 | [General Protocol] |

| 3 | 1-Octyne | Pd(dppf)Cl₂ (3) | CuI (6) | Piperidine | Toluene | 70 | 8 | ~85 | [General Protocol] |

Note: Yields are approximate and based on general knowledge of similar reactions; specific literature data for this exact substrate is limited.

Detailed Experimental Protocol: Sonogashira Coupling with Phenylacetylene

-

To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous, degassed THF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.2 equiv).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[5] This reaction offers a broad substrate scope and high functional group tolerance.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is paramount in the Buchwald-Hartwig amination. These ligands facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the C-N bond, which is often the rate-limiting step. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active palladium-amido intermediate.

Illustrative Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for Buchwald-Hartwig amination.

Data Summary: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~90 | [5] |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | ~85 | [General Protocol] |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 10 | ~88 | [General Protocol] |

Note: Yields are approximate and based on general knowledge of similar reactions; specific literature data for this exact substrate is limited.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

-

Add anhydrous, degassed toluene (0.2 M).

-

Add morpholine (1.2 equiv).

-

Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction is a powerful tool for the introduction of vinyl groups onto the pyrrole ring.

Causality Behind Experimental Choices: The Heck reaction typically employs a palladium(II) precatalyst which is reduced in situ to the active palladium(0) species. A phosphine ligand is often used to stabilize the catalyst and modulate its reactivity. A base is required to regenerate the active catalyst in the final step of the catalytic cycle.

Data Summary: Representative Heck Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 24 | ~75 | [General Protocol] |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | ~80 | [General Protocol] |

Note: Yields are approximate and based on general knowledge of similar reactions; specific literature data for this exact substrate is limited.

The Stille coupling involves the palladium-catalyzed reaction of an organohalide with an organostannane.[7] While the toxicity of organotin reagents is a concern, the reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Experimental Choices: The Stille reaction does not require a base, as the transmetalation step proceeds directly from the neutral organostannane. The choice of ligand can influence the reaction rate, with less coordinating ligands sometimes leading to faster reactions.

Data Summary: Representative Stille Coupling Conditions

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | ~80 | [General Protocol] |

| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | THF | 80 | 16 | ~85 | [General Protocol] |

Note: Yields are approximate and based on general knowledge of similar reactions; specific literature data for this exact substrate is limited.

Halogen-Metal Exchange: Accessing Nucleophilic Pyrrole Species

The bromine atom of this compound can undergo halogen-metal exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures.[8] This reaction generates a highly reactive 5-lithiopyrrole intermediate, which can then be trapped with various electrophiles to introduce a wide range of substituents at the C5 position.

Causality Behind Experimental Choices: This reaction must be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the ester functionality. The choice of organolithium reagent can influence the efficiency of the exchange.

Illustrative Workflow for Halogen-Metal Exchange and Electrophilic Trapping:

Caption: General workflow for halogen-metal exchange and electrophilic trapping.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich pyrrole systems, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, particularly due to the activating effect of the C2-ester group.[9] This reaction involves the displacement of the bromide by a strong nucleophile. For this reaction to be efficient, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups, and the conditions are often more forcing than those for palladium-catalyzed reactions.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The bromine atom at the C5 position serves as a key functional handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to participate in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, as well as halogen-metal exchange reactions, allows for the facile introduction of a diverse range of substituents, enabling the construction of complex molecular architectures. A thorough understanding of the reactivity of this compound and the causal factors influencing reaction outcomes is essential for its effective utilization in the fields of drug discovery and materials science.

References

-

Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link]

-

MDPI. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

University of Pardubice. Flow Chemistry: Sonogashira Coupling. [Link]

-

PMC - NIH. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

-

Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

-

PubMed. Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

-

PMC - NIH. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

-

YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]

-

ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

-

ResearchGate. Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme | Request PDF. [Link]

-

NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

-

RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

-

University of Wisconsin-Madison. lithium halogen exchange #1 revised. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Homework For You. Copyright Catalyst Education 2020. [Link]

-

PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

-

MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

-

Canadian Science Publishing. The Heck reaction in the production of fine chemicals. [Link]

-

PubChem. Methyl 5-bromo-1H-pyrrole-2-carboxylate. [Link]

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

-

PubChem. 5-Bromo-1H-pyrrole-2-carboxylic acid. [Link]

-

Macmillan Group. The Mechanism of Lithium-Halogen Exchange. [Link]

-

MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

-

ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

-

Chemsrc. 5-Bromo-1H-pyrrole-2-carboxylic acid. [Link]

-

PubMed. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. [Link]

Sources

- 1. This compound [synhet.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. learninglink.oup.com [learninglink.oup.com]

The Strategic Utility of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold and the Unique Potential of a Pre-functionalized Building Block

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Its π-excessive nature makes it a privileged scaffold in drug design, capable of engaging in various interactions with biological targets. However, the synthesis of polysubstituted pyrroles, often required to achieve desired potency and selectivity, can be a complex endeavor. This guide focuses on a specific and highly versatile building block, Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate , and its strategic applications in the efficient construction of medicinally relevant molecules.

This compound offers medicinal chemists a pre-functionalized scaffold with three key points of diversification: the methyl ester at the 2-position, the bromine atom at the 5-position, and the N-methyl group. The bromine atom is particularly significant as it provides a reactive handle for modern cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl ester can be readily hydrolyzed or converted to other functional groups, while the N-methyl group can influence the molecule's conformation and metabolic stability. This guide will delve into the synthetic utility of this building block, providing insights into its application in the development of novel therapeutic agents.

Core Synthetic Strategies: Leveraging the 5-Bromo Position for Molecular Diversification

The primary strategic advantage of this compound lies in the reactivity of the C5-bromine atom. This functionality serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino groups. These reactions are fundamental to modern drug discovery, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of our target molecule, it allows for the introduction of various aryl and heteroaryl moieties at the 5-position of the pyrrole ring. This is particularly relevant in the design of kinase inhibitors and other targeted therapies where specific aromatic interactions with the target protein are crucial for activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 5-aryl- or 5-heteroaryl-1-methyl-1H-pyrrole-2-carboxylate.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyrrole ring, opening up avenues for the synthesis of compounds with diverse pharmacological properties, including potential applications as kinase inhibitors and central nervous system (CNS) active agents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos, 0.04-0.1 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Targets

While direct, published examples of the synthesis of currently marketed drugs starting specifically from this compound are not readily found in broad literature searches, the strategic importance of this building block can be inferred from the prevalence of the 1,2,5-trisubstituted pyrrole-2-carboxylate scaffold in numerous classes of bioactive molecules. The synthetic routes outlined above provide a clear and efficient pathway to such structures.

Potential in the Synthesis of COX Inhibitors

The pyrrole scaffold is a well-established pharmacophore in the design of cyclooxygenase (COX) inhibitors, which are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] For instance, the structures of Tolmetin and Zomepirac feature a substituted pyrrole ring. The ability to introduce diverse aryl groups at the 5-position of the pyrrole ring via Suzuki-Miyaura coupling is highly relevant for the development of novel COX inhibitors with improved selectivity and reduced side effects.[6]

Scaffolding for Kinase Inhibitors

Many small-molecule kinase inhibitors, a cornerstone of modern cancer therapy, feature a heterocyclic core decorated with various substituents that engage in specific interactions within the ATP-binding pocket of the target kinase.[7][8][9] The 1,2,5-trisubstituted pyrrole motif is a viable scaffold for such inhibitors. The synthetic versatility of this compound allows for the systematic exploration of substitutions at the 5-position to optimize binding affinity and selectivity for a particular kinase. For example, novel 5-bromo-7-azaindolin-2-one derivatives containing a pyrrole-3-carboxamide moiety have been synthesized and evaluated for their antitumor activity.[10]

Building Blocks for Antiviral and Anticancer Agents

The pyrrole nucleus is also present in a number of antiviral and anticancer agents.[2][11][12][13] The ability to functionalize the pyrrole ring at multiple positions is crucial for fine-tuning the biological activity of these compounds. The methodologies described in this guide, particularly the palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of novel pyrrole derivatives with potential therapeutic applications in these areas.

Data Summary and Visualization

To illustrate the synthetic utility of this compound, the following table summarizes the key transformations and the types of functional groups that can be introduced.

| Reaction Type | Reagent/Catalyst System | Functional Group Introduced at C5 | Potential Therapeutic Area |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | Aryl, Heteroaryl | COX Inhibitors, Kinase Inhibitors |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd Catalyst, Ligand, Base | Amino, Substituted Amino | Kinase Inhibitors, CNS Agents |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkynyl | General Drug Discovery |

| Heck Coupling | Alkene, Pd Catalyst, Base | Alkenyl | General Drug Discovery |

Diagram: Synthetic Pathways from this compound

Caption: Key synthetic transformations of the title compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. Its pre-functionalized nature, particularly the presence of a bromine atom amenable to a wide range of palladium-catalyzed cross-coupling reactions, provides a rapid and efficient means to generate libraries of diverse pyrrole-based compounds. While direct links to marketed drugs may not be prominently published, the synthetic strategies outlined in this guide demonstrate its significant potential for the discovery and development of new therapeutic agents across various disease areas, including inflammation, oncology, and infectious diseases. As the demand for novel chemical entities continues to grow, the strategic use of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health (NIH). [Link]

-

The synthetic routes to atorvastatin intermediate. The KRED Route... - ResearchGate. [Link]

-

Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. [Link]

-

Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]

-

(PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate. [Link]

-

Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PubMed. [Link]

-

A green-by-design biocatalytic process for atorvastatin intermediate. RSC Publishing. [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]

-

The synthesis of atorvastatin intermediates Yuanjun Huang1, a, Ting Liu2, b. Atlantis Press. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. [Link]

-

(PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

-

ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. [Link]

-

Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. PubMed. [Link]

-

Top 5 Uses of Methyl 1H-Pyrrole-2-Carboxylate in Chemical Synthesis. [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH). [Link]

-

The pyrrole moiety as a template for COX-1/COX-2 inhibitors. PubMed. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]

-

Design and Synthesis of New Methyl 1,2-Diaryl-4-Hydroxy-5-oxo -2,5-Dihydro-1H-Pyrrole-3-Carboxylate Derivatives as Selective COX-2 Inhibitors. International Pharmacy Acta. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central. [Link]

-